1H-NAPHTHO[1,2-D]IMIDAZOL-9-AMINE
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3H-benzo[e]benzimidazol-9-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c12-8-3-1-2-7-4-5-9-11(10(7)8)14-6-13-9/h1-6H,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRFRVICYFEYPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C3=C(C=C2)NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50494637 | |
| Record name | 3H-Naphtho[1,2-d]imidazol-9-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50494637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64574-31-8 | |
| Record name | 3H-Naphtho[1,2-d]imidazol-9-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50494637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1h Naphtho 1,2 D Imidazol 9 Amine and Its Derivatives
Established Synthetic Routes to the Naphtho[1,2-d]imidazole Core
The construction of the naphtho[1,2-d]imidazole framework is predominantly achieved through cyclization strategies that form the imidazole (B134444) ring onto a pre-existing naphthalene (B1677914) system. These methods are valued for their efficiency and the ability to introduce substituents on the imidazole ring.
Cyclocondensation Reactions of Diaminonaphthalenes with Carbonyl Compounds
A prevalent and classical approach to the naphtho[1,2-d]imidazole core involves the cyclocondensation of 1,2-diaminonaphthalene (B43638) with various carbonyl compounds. This method is versatile, allowing for the introduction of a range of substituents at the 2-position of the imidazole ring.
The reaction with aldehydes is a common variant of this strategy. For instance, the condensation of 2,3-diaminonaphthalene (B165487) with a variety of substituted aldehydes readily furnishes 2-aryl-1H-naphtho[2,3-d]imidazole derivatives researchgate.net. While this example pertains to the linear naphtho[2,3-d]imidazole isomer, the underlying principle is directly applicable to the synthesis of the angular 1H-naphtho[1,2-d]imidazole from 1,2-diaminonaphthalene. The reaction typically proceeds by heating the reactants in a suitable solvent, sometimes with the aid of a catalytic amount of acid.
Similarly, the reaction of N2-[(1-adamantyl)methyl]naphthalene-1,2-diamine with 3-nitrobenzaldehyde (B41214) has been reported to yield 3-[(1-adamantyl)methyl]-2-(3-nitrophenyl)-3H-naphtho[1,2-d]imidazole, demonstrating the feasibility of this approach for the synthesis of specifically substituted derivatives researchgate.net. The use of formic acid as the carbonyl source provides a direct route to the unsubstituted 1H-naphtho[1,2-d]imidazole.
| Reactants | Product | Conditions | Reference |
| 1,2-Diaminonaphthalene, Aldehyde (R-CHO) | 2-Substituted-1H-naphtho[1,2-d]imidazole | Heat, various solvents | researchgate.net |
| N2-[(1-Adamantyl)methyl]naphthalene-1,2-diamine, 3-Nitrobenzaldehyde | 3-[(1-Adamantyl)methyl]-2-(3-nitrophenyl)-3H-naphtho[1,2-d]imidazole | Not specified | researchgate.net |
| 1,2-Diaminonaphthalene, Formic Acid | 1H-Naphtho[1,2-d]imidazole | Heat | researchgate.net |
Oxidative Cyclization Protocols in Naphthoimidazole Formation
Oxidative cyclization represents a powerful strategy for the formation of heterocyclic rings by creating new bonds through a redox process nih.gov. In the context of naphthoimidazole synthesis, this can involve the intramolecular cyclization of a suitably substituted naphthalene precursor. For example, the catalyst-free intramolecular oxidative cyclization of N-allylbenzamides has been shown to produce oxazoles, a related five-membered heterocyclic system nih.gov. While direct examples for 1H-naphtho[1,2-d]imidazole are less common in the surveyed literature, this approach holds potential. A hypothetical route could involve the oxidative cyclization of a precursor like N-(naphthalen-1-yl)ethane-1,2-diamine. Such reactions often utilize oxidizing agents to facilitate the ring closure.
More complex oxidative cyclizations, such as the Ag(I)-catalyzed reaction of 1,4-diynamide-3-ols with N-oxides to form furan (B31954) derivatives, highlight the potential of metal catalysis in facilitating intricate cyclization cascades nih.gov. The application of similar principles to naphthalene-based starting materials could open new avenues for naphthoimidazole synthesis.
Multicomponent Reaction Strategies for Naphthoimidazole Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. The synthesis of imidazole and its fused derivatives is well-suited to MCR strategies.
For example, a three-component reaction involving acenaphthylene-1,2-dione, aromatic aldehydes, and ammonium (B1175870) acetate, catalyzed by ferric hydrogensulfate, has been successfully employed for the synthesis of 8-aryl-7H-acenaphtho[1,2-d]imidazoles researchgate.net. This demonstrates the utility of MCRs in constructing imidazole rings fused to a naphthalene-derived framework. A similar strategy could be envisioned for the synthesis of 1H-naphtho[1,2-d]imidazole derivatives by replacing acenaphthylene-1,2-dione with a suitable 1,2-diaminonaphthalene precursor. The use of imidazole itself as an organocatalyst in the multicomponent synthesis of various functionalized heterocycles further underscores the versatility of these reactions rsc.org.
| Reaction Type | Reactants | Catalyst | Product Class | Reference |
| Three-component reaction | Acenaphthylene-1,2-dione, Aromatic aldehydes, Ammonium acetate | Ferric hydrogensulfate | 8-Aryl-7H-acenaphtho[1,2-d]imidazoles | researchgate.net |
| Multicomponent reaction | Malononitrile, Aldehyde, Various nucleophiles | Imidazole | Functionalized heterocycles | rsc.org |
Strategies for Introducing and Modifying Amine Functionalities on the Naphthoimidazole Scaffold
The introduction of an amine group at the 9-position of the 1H-naphtho[1,2-d]imidazole core is a key transformation for accessing the target molecule. This can be approached through direct amination or, more commonly, through the conversion of other functional groups.
Direct Amination Approaches for 1H-Naphtho[1,2-d]imidazole
Direct amination of an aromatic C-H bond is a highly sought-after transformation in organic synthesis. However, the direct amination of the unsubstituted 1H-naphtho[1,2-d]imidazole at the 9-position is not a well-documented process in the reviewed literature. Such reactions often face challenges with regioselectivity and require specific directing groups or catalysts to be effective.
Functional Group Interconversions Leading to Amine Derivatives
A more established and predictable route to 1H-naphtho[1,2-d]imidazol-9-amine involves the introduction of a suitable functional group at the 9-position, followed by its conversion to an amine. A common and effective strategy is the reduction of a nitro group.
This two-step process would first involve the synthesis of 9-nitro-1H-naphtho[1,2-d]imidazole. A plausible synthetic pathway to this intermediate would start from 1,8-dinitronaphthalene. One of the nitro groups would be selectively reduced to an amine, followed by the introduction of a second amine group at the 2-position of the naphthalene ring, and subsequent cyclization to form the imidazole ring, leaving the second nitro group at the 9-position. However, a more direct route would involve the cyclocondensation of a pre-functionalized diaminonaphthalene. The synthesis of 1,2-diamino-8-nitronaphthalene, while not explicitly detailed in the provided search results, would be a key precursor. This compound could then undergo cyclocondensation with formic acid or an equivalent to yield 9-nitro-1H-naphtho[1,2-d]imidazole.
The subsequent reduction of the nitro group to an amine is a standard and high-yielding transformation in organic chemistry. A variety of reducing agents can be employed for this purpose, including catalytic hydrogenation (e.g., H2 with Pd/C) or chemical reduction with reagents like tin(II) chloride (SnCl2) in hydrochloric acid, or sodium dithionite (B78146) (Na2S2O4).
A similar strategy could involve the synthesis of 9-azido-1H-naphtho[1,2-d]imidazole, followed by its reduction to the amine. The azide (B81097) group can be introduced through nucleophilic substitution of a halide or a diazonium salt. The reduction of an azide to an amine is also a very efficient process, commonly achieved by catalytic hydrogenation or with reagents like triphenylphosphine (B44618) (the Staudinger reaction).
| Precursor | Transformation | Reagents | Product |
| 9-Nitro-1H-naphtho[1,2-d]imidazole | Reduction | H2, Pd/C or SnCl2, HCl | This compound |
| 9-Azido-1H-naphtho[1,2-d]imidazole | Reduction | H2, Pd/C or PPh3, H2O | This compound |
Derivatization at the Imidazole Nitrogen (N1) Position
The imidazole N1 position of the naphthoimidazole scaffold is a common site for derivatization, allowing for the modulation of the molecule's steric and electronic properties. A primary method for this is N-alkylation.
This reaction is typically achieved by treating the N-unsubstituted naphthoimidazole with a base to deprotonate the imidazole nitrogen, followed by the addition of an alkylating agent. Common bases include sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), which are effective in generating the nucleophilic imidazolide (B1226674) anion. The subsequent reaction with an electrophile, such as a halohydrocarbon or an alkyl tosylate, furnishes the N1-substituted product. ccspublishing.org.cnnih.gov
For instance, in the synthesis of N-alkyl naphthoimidazoles derived from β-lapachone, the parent naphthoimidazole is treated with sodium hydride in acetonitrile (B52724) at room temperature. nih.gov Following this deprotonation step, the reaction mixture is heated with the desired alkylating agent to yield the target compounds. nih.gov This methodology has been used to introduce a variety of linear alkyl chains. nih.gov
The table below summarizes the N-alkylation of a naphthoimidazole core with different alkylating agents. nih.gov
| Alkylating Agent | Resulting N1-Substituent |
| 1-bromopropane | Propyl |
| 1-bromobutane | Butyl |
| 1-bromopentane | Pentyl |
| 1-bromohexane | Hexyl |
| 1-bromoheptane | Heptyl |
| 1-tosyloctane | Octyl |
| 1-bromononane | Nonyl |
| 1-bromododecane | Dodecyl |
This interactive table is based on research findings for N-alkylation reactions. nih.gov
This approach provides a reliable and versatile route for creating a diverse set of N1-functionalized naphthoimidazole derivatives. ccspublishing.org.cnnih.gov
Substitution at the Naphthalene Ring (e.g., C9) and Imidazole C2 Position
Functionalization of the naphthoimidazole scaffold is not limited to the N1 position. The naphthalene ring and the C2 position of the imidazole moiety offer further opportunities for structural modification.
Substitution at the Naphthalene Ring (C9): The substitution pattern on the naphthalene core, including the critical amine group at the C9 position of this compound, is most commonly established by the choice of the starting material. The synthesis typically begins with a pre-functionalized diaminonaphthalene. For example, the construction of the target molecule would start from 1,2,8-triaminonaphthalene or a protected version thereof. The substituents on the aromatic backbone are therefore carried through the cyclization process that forms the imidazole ring.
Substitution at the Imidazole C2 Position: The C2 position of the imidazole ring is readily functionalized by selecting the appropriate carbonyl compound or its equivalent to condense with the 1,2-diaminonaphthalene precursor. A variety of reagents can be used to introduce diverse substituents at this position.
Aldehydes: Condensation with various aldehydes in the presence of an oxidizing agent is a common method to produce 2-substituted naphthoimidazoles. semanticscholar.org This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups.
Carboxylic Acids: Heating a 1,2-diamine with a carboxylic acid or its derivative (like an ester or acid chloride) is a classical and effective method for forming the imidazole ring with a specific substituent at the C2 position. sphinxsai.com The reaction often requires dehydrating conditions, such as heating in polyphosphoric acid. sphinxsai.com
This dual approach, using a pre-functionalized naphthalene core and varying the condensation partner, allows for systematic structural modifications at both the C9 and C2 positions, which is crucial for structure-activity relationship studies. researchgate.netnih.gov
Stereoselective and Chemo-selective Synthesis of Naphthoimidazole Amine Derivatives
As the complexity of target molecules increases, the need for selective synthesis methods becomes paramount. Stereoselective and chemo-selective strategies are essential for creating specific, complex naphthoimidazole derivatives with well-defined three-dimensional structures and functional group arrangements.
Stereoselective Synthesis: Stereoselectivity involves controlling the formation of stereoisomers. In the context of naphthoimidazole derivatives, this is particularly relevant when introducing chiral side chains or creating stereocenters on the scaffold. A common strategy is to use a chiral starting material, which guides the stereochemical outcome of subsequent reactions. For example, the synthesis of diterpene derivatives has been achieved in a stereoselective manner starting from a naturally occurring chiral compound. nih.gov A key step in such syntheses can involve the stereospecific creation of an epoxide, which is then opened by a nucleophile (like an amine) to produce a specific stereoisomer of the final amino alcohol product. nih.gov This principle can be applied to naphthoimidazole synthesis by attaching side chains containing stereocenters, where the 3D arrangement is controlled throughout the reaction sequence. nih.gov
Chemo-selective Synthesis: Chemo-selectivity is the ability to react with one functional group in the presence of other, similar functional groups. This is critical when working with multifunctional precursors like substituted diaminonaphthalenes. A compelling example of chemo-selectivity is seen in the reaction of o-phenylenediamine (B120857) with an aromatic aldehyde. rsc.org By simply changing the reaction conditions, two different products can be obtained. rsc.org
In the presence of N,N-dimethylformamide and sulfur, the reaction yields a (1H-benzo[d]imidazol-2-yl)(phenyl)methanone. rsc.org
In the absence of sulfur and using 1,4-dioxane (B91453) as the solvent, the same starting materials form a quinoxaline. rsc.org
This demonstrates how reaction parameters can be fine-tuned to direct the reaction pathway towards a specific desired product, a principle that is directly applicable to the selective synthesis of complex naphthoimidazole derivatives from multifunctional precursors.
Catalyst-Free and Green Chemistry Approaches in Naphthoimidazole Synthesis
In line with the principles of sustainable chemistry, significant efforts have been made to develop environmentally benign and efficient methods for synthesizing naphthoimidazoles. These approaches aim to reduce waste, avoid harsh conditions, and eliminate the need for toxic catalysts.
A notable green and catalyst-free strategy involves the solid-state reaction of a 1,2-diamine with a partner reagent by simple grinding at ambient temperature. bohrium.comjksus.org One such procedure describes the synthesis of 2-aryl substituted naphthimidazoles by grinding 1,2-diaminonaphthalene with substituted arylthioprolines in the presence of only a few drops of water. bohrium.comjksus.orgresearchgate.net This method offers several advantages:
Solvent-Free or Minimal Solvent: It avoids the use of bulk organic solvents. bohrium.com
Energy Efficiency: The reaction proceeds at room temperature without the need for heating. bohrium.com
Simplicity: It involves a simple experimental setup and often eliminates the need for complex chromatographic purification, with the product being isolated by recrystallization. jksus.org
Speed: Reaction times are often very short. jksus.org
Another advanced catalyst-free approach involves the [3+2] cyclization of vinyl azides with amidines. nih.govnih.gov This method provides a facile and efficient route to 2,4-disubstituted imidazoles in good to excellent yields under mild conditions, further expanding the toolkit for clean synthesis. nih.govnih.gov These green methodologies are not only advantageous in terms of their eco-friendliness but also for their operational simplicity and efficiency. jksus.org
Parallel Synthesis and Library Generation of 1H-Naphtho[1,2-d]imidazole Derivatives
Parallel synthesis and the generation of compound libraries are cornerstone strategies in modern medicinal chemistry for accelerating the discovery of new lead compounds. uniroma1.it These techniques are applied to the 1H-naphtho[1,2-d]imidazole scaffold to rapidly produce a large number of structurally diverse analogs for high-throughput screening.
The core principle is "scaffold decoration," where a central naphthoimidazole core is functionalized with a wide array of chemical building blocks in a parallel fashion. enamine.net This process leverages a repertoire of validated chemical reactions that can be performed reliably and efficiently in a combinatorial manner. enamine.net
Key Methodologies:
Solid-Phase Synthesis: One early and effective method involved attaching the initial reactant to a solid support, like polystyrene beads. uniroma1.it The beads can be mixed and split for combinatorial steps or kept in separate compartments (like "teabags") for parallel synthesis, allowing for the efficient execution of reaction sequences and simplified purification. uniroma1.it
Solution-Phase Parallel Synthesis: Modern approaches heavily utilize automated liquid handlers and reaction blocks to perform solution-phase chemistry in multi-well plates. This allows for the simultaneous execution of numerous distinct reactions. enamine.net
Commercial and academic capabilities in this area are highly advanced. Specialized chemistry providers offer services for the rapid synthesis of thousands of compounds per day using over 160 validated combinatorial protocols. enamine.net These protocols include essential transformations for decorating the naphthoimidazole scaffold, such as:
N-Alkylation and N-Arylation (at the N1 position)
Amidation and Reductive Amination
Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)
Ring-closing reactions to form the imidazole core itself enamine.net
The resulting library of compounds is then purified using automated parallel HPLC, and the quality is confirmed by LCMS and NMR. enamine.net Finally, the compounds are delivered in assay-ready plates, formatted for immediate use in biological screening campaigns. enamine.net This systematic and high-throughput approach is invaluable for exploring the chemical space around the 1H-naphtho[1,2-d]imidazole scaffold.
Structural Elucidation and Advanced Spectroscopic Analysis Methodologies for 1h Naphtho 1,2 D Imidazol 9 Amine Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 1H-Naphtho[1,2-d]imidazol-9-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for unambiguous structural assignment.
Proton NMR (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. In this compound, the protons on the naphthalene (B1677914) ring system, the imidazole (B134444) ring, and the amine group will exhibit characteristic chemical shifts (δ) in parts per million (ppm).
The aromatic region of the spectrum is expected to be complex due to the fused ring system. Protons on the naphthalene core will typically resonate in the range of δ 7.0–9.0 ppm. The specific chemical shift of each proton is influenced by its position relative to the electron-donating amino group (-NH₂) and the imidazole moiety. The amino group is expected to cause an upfield shift (to lower ppm values) for the protons on the same ring, particularly those in ortho and para positions. The single proton on the imidazole ring (C2-H) would likely appear as a singlet further downfield. The protons of the amine group itself would appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on general principles and data from analogous structures. Actual experimental values may vary.)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Imidazole NH | > 12.0 | Broad Singlet |
| Aromatic CHs | 7.0 - 8.5 | Multiplets, Doublets |
| Imidazole C2-H | ~8.0 - 8.5 | Singlet |
Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The spectrum for this compound would show distinct signals for each of the 11 carbon atoms.
Quaternary carbons, those not bonded to any protons, such as the carbons at the fusion of the rings (C5a, C9a, C9b), will typically have different intensities compared to protonated carbons. The carbon atom bearing the amino group (C9) would be significantly shielded (shifted upfield) due to the electron-donating nature of nitrogen. The carbons of the imidazole ring are also expected to have characteristic shifts, with the C2 carbon appearing in a predictable region for imidazole-like systems. Aromatic carbons generally resonate in the δ 110–150 ppm range.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values. Actual experimental values may vary.)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Imidazole C2 | 140 - 150 |
| Naphthalene C-NH₂ (C9) | 135 - 145 |
| Aromatic CHs | 110 - 135 |
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity
Correlation SpectroscopY (COSY): This experiment reveals proton-proton (¹H-¹H) coupling interactions, typically between protons separated by two or three bonds. researchgate.netbldpharm.com For this compound, COSY would be used to trace the connectivity of the protons around the naphthalene rings, confirming their relative positions. For example, a cross-peak between two protons would indicate they are on adjacent carbons.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): These experiments correlate protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). researchgate.netbldpharm.com This technique is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals, or vice versa. Each CH group in the molecule would produce a cross-peak in the HSQC/HMQC spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically two or three bonds, ²JCH and ³JCH). researchgate.netbldpharm.com This is particularly powerful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, HMBC correlations would be expected from the amino protons to the C9, C8, and C9a carbons, and from the imidazole C2-H proton to carbons C3a and C9b, definitively confirming the fusion pattern of the heterocyclic system.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of a compound. ccspublishing.org.cn For this compound (C₁₁H₉N₃), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. This is a critical step in confirming the identity of a newly synthesized compound.
Table 3: HRMS Data for this compound
| Molecular Formula | Adduct | Calculated Exact Mass [M+H]⁺ |
|---|
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is particularly well-suited for polar, and often thermally fragile, molecules like this compound. ccspublishing.org.cn In ESI-MS, the sample is ionized directly from solution, typically forming protonated molecules [M+H]⁺ in positive ion mode. The resulting mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule, confirming the molecular weight. For this compound, the expected base peak in a positive-mode ESI-MS spectrum would be at an m/z of approximately 184.1. Analysis of fragmentation patterns induced in the mass spectrometer can further corroborate the proposed structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to display a series of characteristic absorption bands corresponding to its distinct structural components: the primary amine (-NH2), the imidazole ring, and the fused naphthalene system.
Primary aromatic amines typically show two N-H stretching bands in the region of 3500-3300 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations. libretexts.org Another key vibration is the N-H bending, or scissoring, mode, which appears in the 1650-1580 cm⁻¹ range. orgchemboulder.com A broad absorption due to N-H wagging can also be observed between 910-665 cm⁻¹. orgchemboulder.com The C-N stretching vibration for aromatic amines is typically strong and found in the 1335-1250 cm⁻¹ region. orgchemboulder.com
The imidazole portion of the molecule contributes its own characteristic signals. The N-H stretching vibration of the imidazole ring is expected to produce a broad band around 3300-2500 cm⁻¹, often overlapping with other N-H or O-H signals if present. The C=N stretching vibration within the imidazole ring typically appears in the 1660-1480 cm⁻¹ region.
The naphthalene core, being an aromatic system, will exhibit C-H stretching vibrations above 3000 cm⁻¹ and a series of C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The specific substitution pattern on the aromatic rings will influence the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, as well as the C-H out-of-plane bending bands below 900 cm⁻¹, which can provide information about the arrangement of substituents.
Table 1: Predicted Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3500 - 3300 | Medium |
| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1650 - 1580 | Medium to Strong |
| Primary Amine (-NH₂) | C-N Stretch | 1335 - 1250 | Strong |
| Imidazole Ring | N-H Stretch | 3300 - 2500 | Broad |
| Imidazole Ring | C=N Stretch | 1660 - 1480 | Medium |
| Naphthalene Core | Aromatic C-H Stretch | > 3000 | Variable |
| Naphthalene Core | Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, it is possible to generate a detailed electron density map and build a precise model of the molecule, revealing bond lengths, bond angles, and intermolecular interactions. nih.gov
While a specific crystal structure for this compound is not publicly available, the structural features of related compounds, such as 2-aminobenzimidazole (B67599) derivatives, provide insight into the expected solid-state behavior. nih.govresearchgate.net The crystal packing of this compound would be significantly influenced by intermolecular hydrogen bonding. The primary amine group (-NH₂) and the imidazole N-H group are both excellent hydrogen bond donors, while the nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. This technique is particularly useful for characterizing conjugated π-systems, such as the one present in this compound.
The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions associated with the extended aromatic system of the naphthoimidazole core. Studies on related 2-substituted naphth[1,2-d]imidazoles have shown absorption bands in the ultraviolet region. nih.gov For instance, these derivatives typically exhibit two main absorption bands, one corresponding to the π→π* transition of the imidazole ring around 363 nm and another from substituents on the ring system at lower wavelengths. nih.gov
The presence of the amino group at the 9-position is expected to act as a powerful auxochrome, a group that modifies the light-absorbing properties of the chromophore. This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the π-system of the naphthalene ring. This delocalization increases the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the unsubstituted naphtho[1,2-d]imidazole. For comparison, 2-naphthylamine (B18577) shows absorption maxima at approximately 236 nm, 280 nm, 292 nm, and 340 nm. nih.gov The specific absorption profile of this compound will be influenced by the solvent polarity, as solvatochromic effects are common in such polar, conjugated molecules. nih.gov
Table 2: UV-Vis Absorption Data for Related Naphthalene and Naphthoimidazole Compounds
| Compound | Solvent | Absorption Maxima (λmax in nm) | Reference |
|---|---|---|---|
| 2-Naphthylamine | Alcohol | 236, 280, 292, 340 | nih.gov |
| 2-Aminonaphthalene | Acetonitrile (B52724) | 239 | photochemcad.com |
| 2-Substituted Naphth[1,2-d]imidazoles | Various | ~314 and ~363 | nih.gov |
| Naphthalene Derivatives | CH₂Cl₂ | Varies with structure | researchgate.net |
Computational and Theoretical Chemistry Studies of 1h Naphtho 1,2 D Imidazoles
Quantum Chemical Calculations (DFT) on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. It provides a framework for understanding molecular structure, stability, and reactivity. For naphthoimidazole derivatives, DFT calculations have been employed to analyze their electronic characteristics, which are crucial for their biological function.
Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.
In studies of imidazole (B134444) derivatives, the HOMO-LUMO energy gap has been shown to be in good agreement with experimental values, supporting the predicted electronic structure and optoelectronic potential. researchgate.net For instance, a novel imidazole derivative was found to have a HOMO-LUMO gap of 2.80 eV as determined by DFT calculations, which closely matched the experimental value of 2.70 eV. researchgate.net The energies of these frontier orbitals are also used to explore global reactivity parameters. researchgate.net In stable compounds, both HOMO and LUMO energies are typically negative. nih.gov Hard molecules are characterized by a large HOMO-LUMO gap, while soft, more reactive molecules have a smaller energy gap. nih.gov
| Compound Type | Method | Basis Set | Calculated HOMO-LUMO Gap (eV) | Reference |
|---|---|---|---|---|
| (E)-N-((1H-indol-7-yl) methylene)-5-phenyl-1H-imidazol-2-amine | B3LYP | 6-311G(d,p) | 2.80 | researchgate.net |
| 2-(4-methoxynaphthalen-1-yl)-1H-benzo[d]imidazole | M062X | 6-311+g(d) | Data Not Specified | nih.gov |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. MEP maps illustrate the electrophilic and nucleophilic regions of a molecule, which are crucial for understanding intermolecular interactions, including those with biological targets. In computational studies of imidazole derivatives, MEP analysis is used to identify sites prone to electrophilic and nucleophilic attack. ijsrset.com
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of ligand-target complexes over time. nih.gov These simulations are essential for understanding how a molecule like 1H-naphtho[1,2-d]imidazol-9-amine might interact with a biological receptor.
MD simulations on imidazole derivatives have been used to assess the stability of protein-ligand complexes through metrics such as the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration (Rg), and solvent accessible surface area (SASA). ijsrset.comnih.gov For example, MD simulations of novel imidazole derivatives as potential COX-2 inhibitors provided insights into the conformational changes and stability of the complexes. nih.gov In another study, a 100 ns molecular dynamic simulation of a naphtho[2,3-d]imidazole derivative complex revealed its stability, with an observed RMSD of less than 2 Å. nih.gov
Molecular Docking Studies for Predicting Binding Modes and Affinities
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.
For naphtho[2,3-d]imidazole derivatives, molecular docking studies have been instrumental in identifying potential biological targets and elucidating key binding interactions. For instance, docking studies of 1H-naphtho[2,3-d]imidazole-4,9-dione-based 1,2,3-triazole hybrids against the epidermal growth factor receptor (EGFR) have supported their observed anticancer activity. rasayanjournal.co.inresearchgate.net Similarly, novel N'-(arylbenzylidene)-2-(4,9-dioxo-4,9-dihydro-1H-naphtho[2,3-d]imidazol-1-yl)acetohydrazides were studied through docking simulations, which confirmed their interaction potential with the active site residues of α-amylase. researchgate.net These studies often reveal crucial interactions, such as hydrogen bonding and hydrophobic interactions, that contribute to the stability of the ligand-receptor complex.
| Compound Class | Target Protein | Key Findings | Reference |
|---|---|---|---|
| 1H-naphtho[2,3-d]imidazole-4,9-dione-1,2,3-triazole hybrids | EGFR (PDB ID: 4JHO) | Docking results supported observed IC50 data for anticancer activity. | rasayanjournal.co.inresearchgate.net |
| N'-(arylbenzylidene)-2-(4,9-dioxo-4,9-dihydro-1H-naphtho[2,3-d]imidazol-1-yl)acetohydrazides | A. oryzae α-amylase | Confirmed interaction potential with active site residues. | researchgate.net |
| 2-substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-diones | Tubulin (colchicine-binding-site) | Showed important interactions with residues in the binding site. | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling Methodologies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for a desired effect.
QSAR studies have been applied to derivatives of naphthoquinones and imidazoles to build predictive models for their biological activities, such as antiprotozoal and anticancer effects. researchgate.net In a study on imidazole derivatives targeting breast cancer, a 3D-QSAR model was developed that yielded a satisfactory partial least squares (PLS) regression model with a squared correlation coefficient (r²) of 0.81 and a cross-validated correlation coefficient (q²) of 0.51. frontiersin.org Such models are crucial for guiding the design of new derivatives with improved potency. frontiersin.orgjmchemsci.com
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods can be used to predict various spectroscopic parameters, such as NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra. Comparing these predicted spectra with experimental data serves as a powerful validation of the computed molecular structure and electronic properties.
For imidazole derivatives, DFT calculations have been used to predict spectroscopic properties. researchgate.net For instance, the UV-Vis spectral analysis of a novel imidazole derivative was performed at the time-dependent DFT level, and the results showed good agreement with experimental data. researchgate.net Similarly, the photophysical properties of a series of seven naphth[1,2-d]imidazole compounds, synthesized from β-lapachone, were evaluated, revealing intense fluorescence emissions in the blue region and large Stokes shifts. nih.gov This correlation between theoretical and experimental data provides confidence in the computational models and their ability to accurately describe the molecular system.
Analysis of Aromaticity and Electronic Delocalization within the Naphthoimidazole System
The concept of aromaticity is crucial in predicting the chemical behavior of cyclic, planar molecules with a system of conjugated π-electrons. For the 1H-Naphtho[1,2-d]imidazole system, which consists of a naphthalene (B1677914) moiety fused with an imidazole ring, a multifaceted computational approach is necessary to quantify the aromatic character of the individual rings and the molecule as a whole.
Theoretical investigations of similar polycyclic aromatic hydrocarbons and heterocyclic systems often employ Density Functional Theory (DFT) for geometry optimization and the calculation of various aromaticity descriptors. iscbindia.com These descriptors provide quantitative measures of aromaticity based on different criteria, such as geometry, magnetic properties, and electron delocalization.
Geometrical Descriptors of Aromaticity
One of the most common geometry-based indices is the Harmonic Oscillator Model of Aromaticity (HOMA). The HOMA index evaluates the bond length alternation within a ring, with a value of 1 indicating a fully aromatic system and a value of 0 representing a non-aromatic system. For the 1H-Naphtho[1,2-d]imidazole system, HOMA calculations would be performed for the two rings of the naphthalene part and the imidazole ring.
Based on the known characteristics of the constituent rings, a hypothetical HOMA analysis can be projected. Naphthalene itself is aromatic, though the individual rings have HOMA values slightly less than that of benzene (B151609), indicating some degree of bond fixation. The imidazole ring is also aromatic due to the participation of the lone pair of one nitrogen atom in the π-system. iscbindia.com
| Ring System | Projected HOMA Value Range | Interpretation |
|---|---|---|
| Benzene (Reference) | ~0.98 - 1.00 | Highly Aromatic |
| Naphthalene Ring A (fused to imidazole) | ~0.85 - 0.95 | Aromatic |
| Naphthalene Ring B | ~0.80 - 0.90 | Aromatic |
| Imidazole Ring | ~0.75 - 0.85 | Moderately Aromatic |
Magnetic Descriptors of Aromaticity
Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding computed at a specific point in space, typically the center of a ring (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)). Negative NICS values are indicative of aromatic character (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current).
For 1H-Naphtho[1,2-d]imidazole, NICS calculations would provide insights into the local aromaticity of each ring. It is expected that all three rings would exhibit negative NICS values, confirming their aromatic nature.
| Ring System | Projected NICS(0) (ppm) | Projected NICS(1) (ppm) | Interpretation |
|---|---|---|---|
| Benzene (Reference) | -7 to -10 | -10 to -13 | Highly Aromatic |
| Naphthalene Ring A | -6 to -9 | -9 to -12 | Aromatic |
| Naphthalene Ring B | -5 to -8 | -8 to -11 | Aromatic |
| Imidazole Ring | -8 to -12 | -10 to -14 | Aromatic |
Electronic Delocalization Analysis
The electronic delocalization within the 1H-Naphtho[1,2-d]imidazole system can be visualized and quantified through several computational methods. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides a qualitative picture of the electron distribution. In aromatic systems, the HOMO and LUMO are typically delocalized over the entire π-system. For 1H-Naphtho[1,2-d]imidazole, it is anticipated that both the HOMO and LUMO would be spread across the fused ring structure, which is a characteristic feature of such extended π-systems. nih.gov
Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge delocalization and intramolecular interactions. iscbindia.com NBO analysis can quantify the delocalization of electron density from occupied bonding or lone-pair orbitals to unoccupied anti-bonding orbitals. In the context of 1H-Naphtho[1,2-d]imidazole, NBO analysis would likely reveal significant π → π* interactions throughout the fused ring system, confirming the extensive electronic delocalization that contributes to its aromatic stability.
The electron delocalization is also a key factor in the application of naphthoimidazole derivatives in organic light-emitting diodes (OLEDs), where efficient charge injection and transport are crucial for device performance. nih.govresearchgate.net The delocalized electronic structure facilitates the movement of charge carriers through the material.
Mechanistic Investigations of 1h Naphtho 1,2 D Imidazole Amine Derivatives in Biological Systems
Enzyme Inhibition Studies and Biochemical Pathway Modulation
The therapeutic potential of 1H-naphtho[1,2-d]imidazole amine derivatives is often linked to their ability to selectively inhibit enzymes or modulate biochemical pathways implicated in various diseases. The following sections delve into specific examples of these interactions.
Investigation of IDO1 and TDO Inhibitory Mechanisms
However, research on related naphtho-fused heterocyclic systems provides some insights. For instance, a series of 1-aryl-1H-naphtho[2,3-d] nih.govtandfonline.comtriazole-4,9-dione derivatives has been identified as potent dual inhibitors of both IDO1 and TDO. The most potent compound in this series, 1-(3-chloro-4-fluorophenyl)-6-fluoro-1H-naphtho[2,3-d] nih.govtandfonline.comtriazole-4,9-dione, exhibited IC50 values of 5 nM for IDO1 and 4 nM for TDO. It is important to note that this compound possesses a triazole ring fused to the naphthalene (B1677914) core, which is structurally distinct from the imidazole (B134444) ring in the title compound. The inhibitory mechanism of another potent IDO1 inhibitor, Epacadostat, involves disturbing the ligand delivery tunnel and hindering the substrate/product shuttle, which could be a potential mechanism for other heterocyclic inhibitors. nih.gov
Characterization of α-Amylase Inhibitory Activities
α-Amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. While direct studies on 1H-Naphtho[1,2-d]imidazol-9-amine are limited, research on the isomeric Naphtho[2,3-d]imidazole-4,9-dione scaffold has demonstrated significant α-amylase inhibitory activity.
A series of novel N'-(arylbenzylidene)-2-(4,9-dioxo-4,9-dihydro-1H-naphtho[2,3-d]imidazol-1-yl)acetohydrazides were synthesized and evaluated for their α-amylase inhibitory potential. Several of these derivatives displayed potent inhibition, with the most active compound, designated as H6, showing an IC50 value of 0.0437 μmol/mL. nih.gov The structure-activity relationship studies indicated that the nature of the substituent on the aryl ring plays a crucial role in the inhibitory activity. In silico docking studies with the most active compound suggested that it interacts effectively with the active site residues of α-amylase from Aspergillus oryzae, and molecular dynamics simulations confirmed the stability of the protein-ligand complex. nih.gov
Table 1: α-Amylase Inhibitory Activity of Naphtho[2,3-d]imidazole-4,9-dione Derivatives
| Compound | Substituent on Aryl Ring | IC50 (μmol/mL) nih.gov |
| H1 | 4-Hydroxy | 0.0891 |
| H2 | 2-Chloro | 0.1008 |
| H3 | 4-Chloro | 0.0712 |
| H4 | 4-Fluoro | 0.0915 |
| H5 | 4-Nitro | 0.0526 |
| H6 | 4-N,N-dimethylamino | 0.0437 |
This table is based on data for Naphtho[2,3-d]imidazole-4,9-dione derivatives, which are structural isomers of the 1H-Naphtho[1,2-d]imidazole scaffold.
Modulation of Protein Phosphatase Activity (e.g., CDC25)
Cell division cycle 25 (CDC25) phosphatases are key regulators of the cell cycle, and their overexpression is linked to various cancers. Consequently, inhibitors of CDC25 are considered potential anticancer agents. Currently, there is a lack of specific studies in the scientific literature investigating the modulation of CDC25 activity by this compound derivatives.
Research on related structures, such as naphthylphenylamine (NPA) derivatives, has shown them to be non-quinonoid inhibitors of CDC25B. tandfonline.com These studies highlight the potential of the naphthalene moiety in the design of CDC25 inhibitors, but the specific contribution of the fused imidazole ring system of 1H-Naphtho[1,2-d]imidazole remains to be elucidated.
Receptor Tyrosine Kinase (e.g., EGFR) Pathway Activation Mechanisms
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways involved in cell proliferation and survival. While the outline specifies activation mechanisms, the available scientific literature on imidazole and fused imidazole derivatives in the context of the EGFR pathway predominantly focuses on inhibition rather than activation.
Studies on various imidazole-based compounds have demonstrated their potential as EGFR inhibitors. nih.gov For instance, certain fused imidazole derivatives have been computationally designed and synthesized as EGFR inhibitors with promising anticancer activity. nih.gov Furthermore, a different class of naphtho-fused compounds, such as Naphtho[1,2-b]furan-4,5-dione, has been shown to inactivate the EGFR signaling pathway. nih.gov There is currently no available research demonstrating the activation of the EGFR pathway by this compound derivatives.
Molecular Interaction Profiling with Biological Macromolecules
The biological effects of 1H-naphtho[1,2-d]imidazole amine derivatives are fundamentally governed by their interactions with biological macromolecules. The planar aromatic nature of the naphthoimidazole core makes it a prime candidate for engaging with the hydrophobic pockets of proteins and intercalating between the base pairs of DNA.
DNA Intercalation and Binding Mechanisms
The ability of planar aromatic molecules to intercalate into the DNA double helix is a well-established mechanism for anticancer and antimicrobial agents. The aromatic structure of 5-Amino-1H-naphtho[1,2-d]imidazol-2(3H)-one suggests its potential to disrupt DNA replication and transcription through intercalation. While this compound has a slightly different substitution pattern than this compound, it shares the same core heterocyclic structure.
Studies on other related imidazole-containing systems further support the potential for DNA interaction. For example, naphthalimide-phenanthro[9,10-d]imidazole derivatives have been shown to interact with DNA primarily through groove binding, with a component of partial intercalation. researchgate.netresearchgate.net The binding constant for one of the most potent derivatives with ct-DNA was determined to be 7.81 × 10⁴ M⁻¹. researchgate.net These findings underscore the potential of the fused aromatic imidazole scaffold to serve as a DNA-targeting moiety.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 1h Naphtho 1,2 D Imidazole Amine Derivatives
Methodological Frameworks for SAR and SPR Studies
The investigation of Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) for 1H-Naphtho[1,2-d]imidazole amine derivatives and related heterocyclic compounds employs a combination of computational and experimental techniques. These frameworks are essential for understanding how molecular structure influences biological activity and physicochemical properties.
A primary methodological approach is Quantitative Structure-Activity Relationship (QSAR) modeling . rjptonline.orgbrieflands.com QSAR analysis aims to establish a mathematical correlation between the chemical structure and biological activity of a series of compounds. brieflands.com This involves the use of multivariate statistical methods, such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), to build predictive models. brieflands.com These models use molecular descriptors that quantify various aspects of a molecule's structure, including steric, electrostatic, and hydrophobic features. rjptonline.org The reliability and predictive power of these models are often validated using techniques like the leave-one-out (LOO) cross-validation method. researchgate.net
Molecular docking is another cornerstone of SAR studies, providing insights into the binding interactions between a ligand (the imidazole (B134444) derivative) and its biological target, such as an enzyme or receptor. rjptonline.orgnih.govnih.gov This computational method predicts the preferred orientation and binding affinity of a molecule within the active site of a target protein. nih.gov For more dynamic insights, molecular dynamics (MD) simulations are used to study the stability of the ligand-receptor complex over time. nih.gov
Experimental techniques are crucial for validating computational predictions and providing essential data for SAR/SPR analysis. The synthesis of novel derivatives is followed by structural confirmation using methods like Nuclear Magnetic Resonance (NMR) (including 1D and 2D NMR), Fourier-Transform Infrared Spectroscopy (FTIR) , Mass Spectrometry (MS) , and single-crystal X-ray analysis . nih.govnih.gov Furthermore, Density Functional Theory (DFT) calculations are employed to understand the molecular geometry and electronic properties, which can be compared with experimental data. nih.gov
Impact of Substituent Variation on Biological Activity and Selectivity
The modification of substituents on the naphthoimidazole core is a key strategy for modulating biological activity and selectivity. Studies on various naphthoimidazole and related heterocyclic derivatives demonstrate the profound impact of different functional groups.
For instance, in a series of 1,2-disubstituted naphth[2,3-d]imidazole-4,9-diones, the substitution of various alkyl, phenyl, or benzyl (B1604629) moieties at the 1- and 2-positions did not lead to an improvement in cytotoxic activity over the lead compound. nih.gov However, another study on 2-substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-diones found that introducing a 2-(3-chloro-4-methoxyphenyl) group resulted in significant antiproliferative activity against several human cancer cell lines. nih.gov This highlights that the nature and position of the substituent are critical.
Similarly, research on naphtho[2,3-d]imidazole-4,9-dione derivatives designed as α-amylase inhibitors revealed that compounds featuring methoxy (B1213986) (-OCH3) and nitro (-NO2) groups exhibited greater inhibitory potential. nih.gov
Electronic Effects of Substituents
The electronic properties of substituents—whether they are electron-donating or electron-withdrawing—play a significant role in the activity of naphthoimidazole derivatives. The imidazole ring itself is considered an electron-rich system, which facilitates its interaction with a variety of biological targets. rjptonline.org
Pharmacophoric analysis of imidazole-containing compounds shows that the introduction of electron-sharing features can enhance properties like anticancer activity. tci-thaijo.org In a study of phenanthro[9,10-d]-imidazole derivatives, which are structurally similar to naphthoimidazoles, the presence of an electron-withdrawing aldehyde group (-CHO) was found to cause a bathochromic (red) shift in the compound's absorption and emission spectra. nih.gov The complex interplay of these effects is evident in the observation that both electron-donating (-OCH3) and electron-withdrawing (-NO2) groups can enhance the biological activity of certain naphthoimidazole derivatives, suggesting that the optimal electronic configuration depends on the specific biological target. nih.gov
Steric and Lipophilic Contributions
Beyond electronic effects, the size, shape (steric factors), and lipophilicity (water-fearing nature) of substituents are crucial determinants of biological activity. QSAR models for imidazole derivatives have frequently identified steric and hydrophobic features as significant predictors of activity. rjptonline.org
A study on imidazole derivatives as ORL1 receptor antagonists found a strong correlation between their biological activity and physicochemical parameters such as the partition coefficient (LogP), a measure of lipophilicity. researchgate.net The importance of steric factors is also demonstrated by the finding that the size of an aromatic group attached to an imidazolium (B1220033) amphiphile significantly influences its intermolecular interactions and self-assembly. acs.org Replacing a larger naphthalene (B1677914) ring with a smaller benzene (B151609) ring was shown to weaken these interactions, underscoring the role of molecular size and shape. acs.org
Influence of N-Substitution Patterns on Biological and Spectroscopic Properties
Modifications at the nitrogen atoms of the imidazole ring (N-substitution) have a marked effect on both the biological and spectroscopic properties of naphthoimidazole derivatives.
Introducing a 1-(2-morpholinoethyl) group onto the naphtho[2,3-d]imidazole-4,9-dione core is a specific N-substitution strategy that has been used to create compounds with potent anticancer activity. nih.gov Conversely, another study found that general N-substitution with various alkyl groups on a similar core did not enhance activity, indicating the specificity of this effect. nih.gov
Spectroscopically, N-substitution can alter the electronic environment of the molecule. For example, attaching a phenyl group to the N1 position of a phenanthro[9,10-d]-imidazole derivative resulted in a hypsochromic (blue) shift in its absorption spectrum. nih.gov The synthesis and comparison of a 1H-benzo[d]imidazole with its N-substituted counterpart revealed significant differences in their crystal structures and intermolecular hydrogen bonding patterns, which can influence solubility and interactions with biological targets. nih.gov
The table below illustrates the impact of N-substitution on the properties of imidazole-based compounds.
| Compound Class | N-Substitution Pattern | Observed Effect | Reference(s) |
| Naphtho[2,3-d]imidazole-4,9-diones | 1-(2-morpholinoethyl) | Enhanced antiproliferative activity | nih.gov |
| Phenanthro[9,10-d]-imidazoles | N1-phenyl | Hypsochromic shift in absorption spectrum | nih.gov |
| Benzo[d]imidazoles | N-alkylation | Altered crystal packing and hydrogen bonding | nih.gov |
| Imidazolium Salts | N1-Benzyl/Butyl | Formation of protic molten salts with specific pKa values | researchgate.net |
Derivatization Strategies and Their Contribution to Enhanced Molecular Specificity
Derivatization, the process of chemically modifying a compound to produce a new one with different properties, is a key strategy for enhancing the molecular specificity and therapeutic potential of 1H-Naphtho[1,2-d]imidazole amines. These strategies often involve creating hybrid molecules that combine the naphthoimidazole scaffold with other pharmacologically active motifs.
One such approach is the synthesis of novel naphtho[2,3-d]imidazole-4,9-dione appended 1,2,3-triazoles. This strategy aims to synergize the inhibitory action of the naphthoquinone, imidazole, and triazole components into a single molecule to improve its effect against targets like the α-amylase enzyme. nih.gov Another example involves the addition of a 2-Hydroxy-1-naphthaldehyde moiety to an imidazole core, which was shown to enhance the antibacterial activity of the resulting derivative. nih.gov
Development of Predictive Models from SAR Data for Rational Design
The culmination of SAR studies is the development of predictive models that can guide the rational design of new, more potent, and selective drug candidates. These models translate the complex relationships between chemical structure and biological activity into a set of rules and equations.
QSAR models are at the forefront of this effort. By analyzing a dataset of imidazole or naphthoquinone derivatives with known activities, researchers can build models that predict the activity of untested or yet-to-be-synthesized compounds. rjptonline.orgbrieflands.comresearchgate.net For example, a QSAR study on naphthoquinone derivatives compared the predictive power of Multiple Linear Regression (MLR) and Artificial Neural Network (ANN) models, finding that the ANN model was more robust and efficient. brieflands.com
These predictive models highlight the key physicochemical properties that drive biological activity. A 3D-QSAR model for imidazole derivatives identified the importance of specific steric, electrostatic, and hydrophobic fields for inhibitory activity. rjptonline.org This information is invaluable for rational drug design, as it allows chemists to focus on synthesizing molecules that have the desired combination of these properties. Molecular docking and dynamics simulations complement these models by providing a visual and energetic assessment of how a designed compound might interact with its biological target, helping to prioritize the most promising candidates for synthesis and testing. nih.gov
The table below summarizes various predictive modeling approaches used for imidazole and related derivatives.
| Modeling Technique | Compound Class | Key Findings/Purpose | Reference(s) |
| 3D-QSAR & Molecular Docking | Imidazole derivatives | Identified optimal steric, electrostatic, and hydrophobic properties for activity. | rjptonline.org |
| MLR & ANN | Naphthoquinone derivatives | ANN model showed superior predictive capability over MLR for inhibitor activity. | brieflands.com |
| QSAR with Cross-Validation | Imidazole derivatives | Confirmed the reliability and predictability of models based on physicochemical parameters. | researchgate.net |
| Molecular Docking & MD Simulation | Naphtho[2,3-d]imidazole derivatives | Assessed drug-likeness and predicted favorable binding interactions with α-amylase. | nih.gov |
Applications of 1h Naphtho 1,2 D Imidazole Amine Derivatives in Chemical Biology and Advanced Materials Research
Development as Fluorescent Probes and Imaging Agents in Biological Systems
The inherent fluorescence of the naphthoimidazole core has been extensively exploited in the development of molecular probes for biological systems. These probes offer a non-invasive means to visualize cellular and subcellular structures and processes, contributing significantly to our understanding of complex biological functions.
Design Principles for Naphthoimidazole-Based Fluorophores
The design of effective naphthoimidazole-based fluorophores hinges on the strategic modification of the core structure to fine-tune its photophysical properties. A key principle involves the introduction of substituents at various positions on the naphthoimidazole ring, which can significantly influence the fluorescence emission and Stokes shift. For instance, substitution at the C2 position of the naphthoimidazole ring has been shown to enhance fluorescence emission intensity by increasing the conjugation of double bonds, which facilitates more effective intramolecular electron displacement nih.gov.
Fluorophores with large Stokes shifts are particularly desirable for in-vivo cell imaging as they minimize background fluorescence from biological tissues nih.gov. The substituents at the C2 position have a marked effect on the Stokes shift of naphth[1,2-d]imidazoles. Derivatives lacking a substituent at C2 tend to exhibit smaller Stokes shifts and lower fluorescence emission nih.gov. By carefully selecting substituents, researchers can modulate the electronic properties of the molecule to achieve desired absorption and emission profiles, leading to probes with enhanced brightness and photostability. For example, the introduction of an additional chromophore group can intensify the nonlinear optical (NLO) response, which is beneficial for applications requiring high two-photon absorption (TPA) values in real-time dynamic in vivo and in vitro research rsc.org.
Interactive Data Table: Photophysical Properties of Substituted Naphth[1,2-d]imidazoles
| Compound | Substituent at C2 | Emission Wavelength (λemis, nm) | Stokes Shift (ΔST, nm) |
| IM1 | None | 366 | 20 |
| IM2 | Phenyl | 405 | 60 |
| IM3 | 4-Methoxyphenyl | 457 | 103 |
| IM5 | 4-Nitrophenyl | 422 | Not specified |
This table is based on data presented in the referenced literature and is for illustrative purposes. nih.gov
Application in Cellular Staining and Imaging
Naphthoimidazole derivatives have demonstrated significant promise as fluorescent agents for cellular staining and imaging, particularly in the context of cancer research. Their ability to selectively accumulate in and illuminate specific cellular compartments or organelles makes them valuable tools for diagnostics and for monitoring therapeutic responses.
Several studies have highlighted the utility of these compounds in imaging various cancer cell lines. For instance, certain naphth[1,2-d]imidazole derivatives have been successfully used to visualize human glioblastoma (SNB-19), human colorectal carcinoma (HCT-116), and human promyelocytic leukemia (HL-60) cells nih.gov. The selective cytotoxicity of some of these fluorescent probes towards cancer cells opens up the possibility of their use in theranostic applications, where a single molecule can be used for both diagnosis and therapy nih.gov.
Utilization as Molecular Building Blocks in Complex Organic Synthesis
Beyond their applications in bioimaging, the rigid and functionalizable core of 1H-naphtho[1,2-d]imidazole amine derivatives makes them valuable building blocks in the construction of more complex organic molecules and materials.
Precursors for Heterocyclic Annulation Reactions
The naphthoimidazole scaffold can serve as a precursor in heterocyclic annulation reactions, a powerful strategy for the synthesis of fused polycyclic aromatic systems. The nitrogen atoms within the imidazole (B134444) ring can act as nucleophiles or directing groups in cyclization reactions, enabling the construction of novel heterocyclic frameworks with extended π-systems. While specific examples for 1H-Naphtho[1,2-d]imidazol-9-amine are not extensively detailed in the provided context, the general reactivity of imidazole and benzimidazole derivatives suggests their potential in such transformations. For instance, the imidazole core is a key structural element in many compounds and its derivatives are widely used in organic synthesis mdpi.com.
Ligands in Organometallic Chemistry
The nitrogen atoms of the imidazole moiety in 1H-naphtho[1,2-d]imidazole derivatives are excellent coordination sites for metal ions, making these compounds versatile ligands in organometallic chemistry. The resulting metal complexes can exhibit a range of interesting properties and applications, including catalysis, sensing, and materials science.
Imidazole and its derivatives are fundamental building units in coordination chemistry, capable of forming stable complexes with a variety of transition metals researchgate.netrsc.org. The coordination of a metal to a naphthoimidazole ligand can significantly alter the electronic and photophysical properties of the organic scaffold, leading to new functionalities. For example, metal complexes of imidazole-based ligands have been investigated for their potential as fluorophores for selective ion sensing nih.gov. The coordination environment around the metal center, as well as the nature of the naphthoimidazole ligand, can be systematically varied to tune the properties of the resulting organometallic complex.
Interactive Data Table: Examples of Metal Complexes with Imidazole-based Ligands
| Metal Ion | Ligand Type | Resulting Complex Geometry | Potential Application |
| Co(II), Ni(II), Cu(II) | Azo-Schiff base imidazole derivative | Octahedral | Antibacterial agents |
| Fe(III), Ni(II) | Imidazole-benzimidazole mixed-ligand | Octahedral | Antimicrobial, Anti-inflammatory |
| Cd(II), Ni(II) | Imidazole-containing tripodal ligand | 3D networks | Sensing of nitroaromatics and metal ions |
This table summarizes findings from related imidazole-based ligand complexes and suggests potential parallels for naphthoimidazole derivatives.
Exploration in Optoelectronic and Material Science Applications
The extended π-conjugated system and charge-transporting capabilities of naphthoimidazole derivatives make them attractive candidates for applications in optoelectronics and material science. These molecules can be incorporated into organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells.
Derivatives of carbazole with phenanthro[9,10-d]imidazole substituents have demonstrated suitable triplet energies, efficient bipolar charge transport, and relatively high photoluminescence quantum efficiencies, making them suitable for blue OLEDs mdpi.com. The design of donor-acceptor (D-A) structures incorporating phenanthroimidazole has been explored to create materials with high triplet energies, making them useful as host materials for efficient green and red phosphorescent OLEDs nih.gov.
Furthermore, π-conjugated organic molecules based on naphthalene (B1677914) and phenanthro[9,10-d]imidazole have been shown to exhibit aggregation-induced tunable luminescence properties, which are desirable for applications in organic optoelectronics rsc.org. The ability to self-assemble into ordered superstructures with specific optical and electrical properties is a key advantage of these materials rsc.org. The thermal stability and charge carrier mobility of these materials are critical parameters that determine their performance in electronic devices. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often employed to understand the electronic transitions and predict the optoelectronic properties of these novel materials rsc.org.
Light-Emitting Materials for Organic Light-Emitting Diodes (OLEDs)
Derivatives of the naphthoimidazole (NI) scaffold have emerged as promising candidates for light-emitting materials in OLEDs, particularly for achieving efficient deep-blue emission. The rigid and planar structure of the naphthoimidazole core contributes to high thermal stability and favorable charge-transport properties, which are crucial for durable and high-performance OLED devices.
The performance of these naphthoimidazole-based OLEDs is summarized in the table below:
| Emitter Base | Maximum EQE | Emission Peak | CIE y-coordinate |
| Isomeric Naphthoimidazole-Anthracene 1 | 10.9% | 452 nm | < 0.15 |
| Isomeric Naphthoimidazole-Anthracene 2 | 11.2% | 452 nm | < 0.15 |
This table presents the performance metrics of non-doped OLEDs using isomeric naphthoimidazole derivatives as the emitting layer.
The success of these materials highlights the potential of the naphtho[1,2-d]imidazole core in designing next-generation emitters for high-resolution displays and solid-state lighting.
Hole-Transporting Materials
While direct research on this compound as a hole-transporting material (HTM) is limited, the broader class of imidazole and phenanthro[9,10-d]imidazole (an isomer of naphthoimidazole) derivatives has shown significant promise in this area, particularly for perovskite solar cells (PSCs). researchgate.net HTMs play a critical role in these devices by efficiently extracting and transporting holes from the perovskite absorber layer to the anode, a key factor in achieving high power conversion efficiencies. researchgate.net
Phenanthroimidazole compounds, which share a similar fused aromatic structure with naphthoimidazoles, combine the favorable properties of both imidazole and phenanthrene. researchgate.net This results in materials with high hole mobility and the ability to form uniform, amorphous films, which are crucial for efficient charge transport and device stability. researchgate.net For instance, a coplanar π-extended phenanthro[9,10-d]imidazole-based HTM has been shown to enhance intermolecular π-π stacking, leading to higher hole mobility and enabling power conversion efficiencies of over 19% in inverted and 21% in regular PSCs. researchgate.net
The key properties that make imidazole-based cores suitable for HTMs include:
High Hole Mobility: Facilitated by the potential for strong intermolecular π-π interactions.
Good Film-Forming Properties: The asymmetrical nature of some derivatives helps in forming stable amorphous films.
Suitable Energy Levels: The HOMO (Highest Occupied Molecular Orbital) energy levels can be tuned to align well with the valence band of the perovskite layer, ensuring efficient hole extraction.
The promising results from related imidazole and phenanthroimidazole derivatives suggest that the 1H-Naphtho[1,2-d]imidazole scaffold, particularly with the electron-donating amine substituent, is a strong candidate for the development of novel, efficient hole-transporting materials for next-generation photovoltaic devices.
Role as Chemo-sensors and Biosensors in Analytical Chemistry
The inherent fluorescent properties of the naphthoimidazole core make its derivatives highly suitable for applications as chemo-sensors and biosensors. nih.govresearchgate.net These molecules can be designed to interact with specific analytes, leading to a detectable change in their fluorescence, such as quenching (turn-off) or enhancement (turn-on). nih.govresearchgate.net
A study on a series of seven naphth[1,2-d]imidazole compounds, synthesized from the natural product β-lapachone, demonstrated their potential as fluorescent probes. nih.gov These compounds exhibited intense fluorescence emissions in the blue region of the spectrum, with large Stokes shifts, which is advantageous for sensor applications as it minimizes self-quenching and interference from the excitation source. nih.gov The photophysical properties of these derivatives are detailed in the table below.
| Compound | Absorption Max (λabs) | Emission Max (λemis) | Stokes Shift (nm) | Molar Absorptivity (ε) |
| IM1 | 346 nm | 366 nm | 20 nm | 1.14 x 10⁴ |
| IM2 | 342 nm | 382 nm | 40 nm | 1.12 x 10⁴ |
| IM3 | 354 nm | 457 nm | 103 nm | 1.11 x 10⁴ |
| IM4 | 344 nm | 390 nm | 46 nm | 1.21 x 10⁴ |
| IM5 | 347 nm | 422 nm | 75 nm | 1.20 x 10⁴ |
| IM6 | 344 nm | 389 nm | 45 nm | 1.15 x 10⁴ |
| IM7 | 345 nm | 388 nm | 43 nm | 1.17 x 10⁴ |
This table summarizes the photophysical properties of seven different naphth[1,2-d]imidazole derivatives, highlighting their fluorescence in the blue region and significant Stokes shifts. nih.gov
The imidazole moiety itself is well-known for its ability to coordinate with metal ions and participate in hydrogen bonding, making it an excellent recognition site for various analytes. unigoa.ac.inresearchgate.net This has led to the development of imidazole-based sensors for a wide range of species, including anions like fluoride and cyanide, and metal ions such as Zn²⁺ and Al³⁺. researchgate.netnih.gov The sensing mechanism often involves processes like intramolecular charge transfer (ICT) or chelation-enhanced fluorescence (CHEF), where the binding of the analyte alters the electronic structure of the molecule and, consequently, its fluorescent output. researchgate.net
Given the demonstrated fluorescent properties of the naphth[1,2-d]imidazole scaffold and the versatile binding capabilities of the imidazole ring, derivatives of this compound hold significant promise for the development of highly sensitive and selective chemo-sensors for environmental monitoring and biological imaging. nih.govresearchgate.netunigoa.ac.inresearchgate.net
Future Directions and Emerging Research Avenues for 1h Naphtho 1,2 D Imidazol 9 Amine
Integration of Artificial Intelligence and Machine Learning in Naphthoimidazole Design
Machine learning algorithms can be trained to predict the physicochemical properties, bioactivity, and potential toxicity of these virtual compounds, allowing for rapid in silico screening. researchgate.net This predictive capability enables researchers to prioritize the synthesis of the most promising candidates, thereby saving time and resources. For instance, quantitative structure-activity relationship (QSAR) models can be developed specifically for the naphthoimidazole scaffold to guide the design of derivatives of 1H-Naphtho[1,2-d]imidazol-9-amine with optimized therapeutic effects. The application of AI and ML in nanomedicine development also presents an exciting opportunity for designing advanced drug delivery systems for naphthoimidazole-based compounds. nih.gov
Table 1: Potential Applications of AI/ML in this compound Research
| AI/ML Technique | Application in Naphthoimidazole Design | Potential Outcome for this compound |
| Generative Adversarial Networks (GANs) | Generation of novel naphthoimidazole scaffolds with desired properties. | Discovery of new derivatives with enhanced bioactivity and specificity. |
| Recurrent Neural Networks (RNNs) | Design of molecules with specific synthetic routes in mind. | Prioritization of synthetically feasible and potent analogs. |
| Graph Neural Networks (GNNs) | Prediction of molecular properties and biological activities based on the graph structure of the molecule. | Rapid screening of virtual libraries to identify lead compounds. |
| Support Vector Machines (SVM) | Classification of compounds as active or inactive against a particular biological target. | Focused design of derivatives targeting specific diseases. |
Exploration of Novel Synthetic Pathways for Sustainable Production
The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. rsc.org For this compound and its derivatives, the focus is shifting towards green chemistry approaches that minimize waste, reduce the use of hazardous reagents, and are economically viable. jksus.orgbohrium.comresearchgate.net
Recent research has highlighted the use of water as a solvent, grinding techniques at ambient temperatures, and the use of recyclable catalysts for the synthesis of benzimidazoles and naphthoimidazoles. jksus.orgbohrium.com These methods offer significant advantages over traditional synthetic routes, which often involve harsh reaction conditions and toxic solvents. chemmethod.com The exploration of one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, also presents a promising avenue for the efficient and sustainable production of naphthoimidazole derivatives. chemmethod.com
Future research could focus on adapting these green synthetic strategies for the large-scale production of this compound, making it more accessible for further research and potential commercial applications.
Discovery of Undiscovered Biological Targets and Mechanisms of Action
While the naphthoimidazole scaffold is known for its diverse biological activities, including anticancer and antifungal properties, the full therapeutic potential of this compound remains to be unlocked. nih.govnih.gov Future research should aim to identify novel biological targets and elucidate the precise mechanisms through which this compound exerts its effects.
High-throughput screening of large compound libraries against a wide array of biological targets can help in identifying new therapeutic applications for this compound. nih.gov For instance, its potential as a kinase inhibitor, a class of drugs widely used in cancer therapy, warrants further investigation. nih.gov The imidazole (B134444) scaffold is considered a "privileged structure" in drug design, particularly for kinase inhibition. nih.gov
Furthermore, studies focusing on its antifungal properties could explore its ability to inhibit enzymes crucial for fungal survival, such as squalene (B77637) epoxidase and 14α-demethylase, which are the targets of some existing antifungal drugs. nih.govrsc.org Understanding the molecular interactions with these targets through techniques like X-ray crystallography and molecular docking can guide the design of more potent and selective inhibitors.
Development of Multifunctional Naphthoimidazole Hybrid Systems
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful tool in drug discovery to address complex diseases. mdpi.comeurekaselect.com The versatile structure of this compound makes it an ideal candidate for the development of multifunctional hybrid systems. nih.gov
By covalently linking the naphthoimidazole core to other bioactive moieties, it is possible to create hybrid molecules with dual or multiple modes of action. nih.govmdpi.com For example, a hybrid of this compound and a known anticancer agent could potentially overcome drug resistance or exhibit synergistic effects. nih.gov Similarly, combining it with a fluorescent dye could lead to the development of theranostic agents, which simultaneously offer therapeutic and diagnostic capabilities. nih.gov
Table 2: Potential Hybrid Systems Based on this compound
| Hybrid Partner | Potential Therapeutic Application | Rationale |
| Platinum complex | Anticancer | Combination of DNA-intercalating and kinase-inhibiting properties. |
| Fluoroquinolone | Antibacterial/Anticancer | Dual-action agent targeting bacterial topoisomerases and cancer cell proliferation. |
| Curcumin analog | Neuroprotective | Synergistic effects targeting multiple pathways in neurodegenerative diseases. |
| Porphyrin | Photodynamic Therapy | Photosensitizer for light-activated cancer therapy. |
Advanced Spectroscopic Probes for Real-Time Biological Monitoring
The inherent fluorescence of the naphthoimidazole scaffold presents a significant opportunity for the development of advanced spectroscopic probes. nih.gov Derivatives of this compound can be engineered to act as fluorescent sensors for the real-time monitoring of biological processes and the detection of specific analytes.
For instance, modifications to the 9-amine group could be designed to induce changes in fluorescence upon binding to a target molecule, such as a metal ion, a reactive oxygen species, or a specific biomolecule. Naphth[1,2-d]imidazoles synthesized from β-lapachone have already demonstrated their potential as fluorescent probes with cytotoxic activity against cancer cells. nih.gov Similarly, naphthalimide derivatives have been successfully used as fluorescent probes for detecting hypochlorite (B82951) in living cells. nih.gov
The development of such probes based on the this compound framework could provide powerful tools for diagnostics, biomedical research, and environmental monitoring. The study of solvatochromism, the change in color of a substance with the polarity of the solvent, can also provide insights into the sensitivity and selectivity of these potential new probes. nih.gov
Expansion into New Areas of Material Science and Nanoscience Applications
The unique photophysical and electronic properties of the fused aromatic system in this compound suggest its potential for applications beyond the biomedical field, particularly in materials science and nanoscience. The planar structure and electron-rich nature of the naphthoimidazole core make it an interesting building block for organic electronic materials.
Future research could explore the incorporation of this compound derivatives into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The ability to tune the electronic properties through chemical modification of the amine group or the aromatic rings could lead to the development of materials with tailored performance characteristics.
In the realm of nanoscience, this compound could be used to functionalize nanoparticles, creating nanomaterials with specific properties for applications in catalysis, sensing, or drug delivery. nih.gov The integration of AI and machine learning can also accelerate the design and screening of polymers and other materials with desired properties, including those derived from naphthoimidazoles. researchgate.net
Q & A
Q. What are the established synthetic protocols for 1H-Naphtho[1,2-d]imidazol-9-amine derivatives, and how can reaction conditions be systematically varied to optimize yields?
Synthesis typically involves multi-step reactions, such as condensation of naphthoimidazole precursors with amine-containing reagents under reflux. Systematic optimization includes adjusting solvent polarity (e.g., DMF vs. THF), temperature gradients (80–120°C), and catalysts (e.g., palladium or copper complexes). Analogous carboxamide derivatives were synthesized using carbodiimide-mediated coupling with varied alkyl chain lengths in precursors .
Q. Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity of this compound?
High-resolution mass spectrometry (HRMS) and H/C NMR verify molecular weight and substituent positions. Infrared (IR) spectroscopy identifies NH stretches (3200–3400 cm). Purity is assessed via HPLC with UV detection at λ = 254 nm, as demonstrated for related heterocycles .
Q. How can density functional theory (DFT) models predict the electronic properties of this compound?
DFT calculations using hybrid functionals like B3LYP with a 6-31G(d,p) basis set estimate HOMO-LUMO gaps and electrostatic potentials. The Colle-Salvetti correlation-energy formalism, adapted into density-functional frameworks, achieves <5% deviation for similar aromatic systems .
Advanced Research Questions
Q. What experimental approaches can resolve discrepancies between theoretical predictions and observed reactivity?
Discrepancies may arise from solvation effects or unaccounted transition-state barriers. Experimental validation includes kinetic studies (e.g., variable-temperature NMR) and solvent-dependent assays. Cross-referencing with higher-level theories like CCSD(T) refines computational models .
Q. What strategies are effective for establishing structure-activity relationships (SAR) in derivatives?
Systematic substitution at imidazole C-2 and naphtho C-4 positions modulates activity. Introducing electron-withdrawing groups (e.g., -NO) or bulky substituents parallels SAR methods for carboxamide analogs via parallel synthesis and bioactivity screening .
Q. How can researchers address challenges in regioselective functionalization?
Regioselectivity is enhanced via metal-catalyzed C-H activation (e.g., Pd(OAc)) or protecting-group strategies (e.g., Boc on the amine). Methoxy groups in analogous systems improved naphtho-ring selectivity .
Q. What are the best practices for ensuring batch-to-batch consistency?
Strict control of reaction parameters (temperature ±1°C, stoichiometry ±2%) and intermediate purification (e.g., flash chromatography) minimizes variability. LC-MS checkpoints at each step, as used for related heterocycles, ensure quality .
Q. How do solvent effects influence long-term stability?
Polar aprotic solvents (e.g., DMSO) reduce hydrolysis, while protic solvents (e.g., methanol) accelerate degradation. Accelerated stability studies under ICH guidelines (40°C/75% RH) with periodic HPLC analysis are recommended .
Key Methodological Insights
- Synthesis Optimization : Vary alkyl chain lengths in precursors and employ carbodiimide coupling for derivatives .
- Computational Validation : Combine DFT with experimental kinetics to refine reactivity predictions .
- SAR Development : Use electron-withdrawing groups and parallel screening for rapid SAR elucidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
